molecular formula C18H28N2O B3853766 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol

2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol

Cat. No.: B3853766
M. Wt: 288.4 g/mol
InChI Key: MIMQKGSLPGBNME-UHFFFAOYSA-N
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Description

2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol typically involves the reaction of 4-phenylcyclohexanone with piperazine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain and potentially improve cognitive function. The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine Related Compound G: 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.

Uniqueness

2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethanol is unique due to its specific structural features, which confer distinct biological activities. Its phenylcyclohexyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity to target proteins compared to other similar compounds .

Properties

IUPAC Name

2-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-15-14-19-10-12-20(13-11-19)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMQKGSLPGBNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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